molecular formula C10H9N2NaO2S2 B12742162 N(sup 1)-(2-Thienyl)sulfanilamide sodium salt CAS No. 102395-93-7

N(sup 1)-(2-Thienyl)sulfanilamide sodium salt

Cat. No.: B12742162
CAS No.: 102395-93-7
M. Wt: 276.3 g/mol
InChI Key: PFHURUSTABJCHZ-UHFFFAOYSA-N
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Description

Sulfathiophene sodium is a sulfonamide antibiotic compound. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. This compound is used in the treatment of various bacterial infections and is often administered in the form of its sodium salt for better solubility and absorption.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfathiophene sodium can be synthesized through a multi-step process involving the sulfonation of thiophene followed by the introduction of the sulfonamide group. The general synthetic route includes:

    Sulfonation of Thiophene: Thiophene is reacted with sulfuric acid to introduce the sulfonic acid group.

    Formation of Sulfonyl Chloride: The sulfonic acid derivative is then converted to the corresponding sulfonyl chloride using reagents like phosphorus pentachloride.

    Introduction of Sulfonamide Group: The sulfonyl chloride is reacted with an amine, such as aniline, to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of sulfathiophene sodium involves large-scale sulfonation and amination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sulfathiophene sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiophene derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sulfathiophene sodium has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance.

    Medicine: Used in the development of new antibiotics and in studies of drug interactions.

    Industry: Employed in the synthesis of other sulfonamide derivatives and as a standard in analytical chemistry.

Mechanism of Action

Sulfathiophene sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid, which is essential for bacterial growth and replication. The compound specifically targets the bacterial pathway, making it effective against a wide range of bacterial species.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfisoxazole

Comparison

Sulfathiophene sodium is unique due to its thiophene ring, which imparts distinct chemical properties compared to other sulfonamides. It has a broader spectrum of activity and better solubility in its sodium salt form. Additionally, its unique structure allows for different metabolic pathways, potentially reducing the risk of resistance development compared to other sulfonamides.

Properties

CAS No.

102395-93-7

Molecular Formula

C10H9N2NaO2S2

Molecular Weight

276.3 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-thiophen-2-ylazanide

InChI

InChI=1S/C10H9N2O2S2.Na/c11-8-3-5-9(6-4-8)16(13,14)12-10-2-1-7-15-10;/h1-7H,11H2;/q-1;+1

InChI Key

PFHURUSTABJCHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Origin of Product

United States

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